molecular formula C19H14N6O2 B2882506 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-28-3

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2882506
CAS No.: 1396865-28-3
M. Wt: 358.361
InChI Key: IGQRXRJSGOWTJA-UHFFFAOYSA-N
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Description

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a naphthyl group, and a carboxamide group, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the naphthyl amine derivativeCommon reagents used in these steps include sodium azide, which facilitates the formation of the tetrazole ring, and various coupling agents to link the naphthyl group to the tetrazole moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinones, while reduction of the tetrazole ring can produce amine derivatives.

Scientific Research Applications

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring and a naphthyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2/c20-17(26)18-22-24-25(23-18)14-10-8-13(9-11-14)21-19(27)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRXRJSGOWTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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